3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
“3-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C14H15ClN2O2 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods such as NMR, HPLC, LC-MS, and UPLC . The InChI code for this compound is provided in some databases, which can be used to generate a 3D structure .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and reagents used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.7341 . It is a powder in physical form . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found .Scientific Research Applications
Synthesis and Functionalization
3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride demonstrates significant potential in synthetic chemistry. Its derivatives, such as imidazo[1,5-a]pyridines, are explored for their functionalization and synthetic applicability. For instance, a study illustrated the functionalization reactions of similar compounds, providing insights into the mechanisms of these reactions and the spectroscopic identification of the synthesized compounds (Yıldırım, Kandemirli, & Demir, 2005). Another research outlined a one-pot synthesis method for imidazo[1,5-a]pyridines, highlighting the versatility of this chemical structure in creating various derivatives (Crawforth & Paoletti, 2009).
Structural and Chemical Properties
The compound and its related structures have been a subject of interest due to their unique chemical and structural properties. Research has delved into the synthesis of novel derivatives, showcasing the chemical transformations and structural intricacies of these compounds. For example, a study presented the synthesis of novel derivatives through complex chemical transformations, providing valuable information about the chemical behavior of these compounds (Lis, Traina, & Huffman, 1990). Furthermore, the study of the imidazopyridine group and its interactions with other chemical groups offers insights into the geometrical and electronic characteristics of these compounds (Rodier et al., 1993).
Applications in Diverse Fields
The imidazo[1,5-a]pyridine framework is not only significant in synthetic chemistry but also in other scientific domains. Research has explored its applications in developing fluorescent materials, highlighting its potential in material science and photonic applications. A study on the synthesis of imidazo[1,5-a]pyridine derivatives revealed their significant Stokes' shift and tunable quantum yields, indicating their applicability in creating luminescent materials (Volpi et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.ClH/c17-14(18)11-6-7-16-12(8-11)9-15-13(16)10-4-2-1-3-5-10;/h1-5,9,11H,6-8H2,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSYPAVWNCHGFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C3=CC=CC=C3)CC1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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